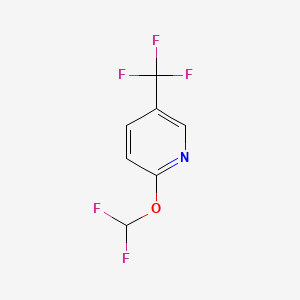

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research and industry. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of pyridine derivatives with difluoromethyl ethers and trifluoromethylating agents under specific conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of stable reagents and efficient catalytic systems is crucial for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Radical Reactions: The presence of fluorinated groups makes it suitable for radical trifluoromethylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl triflate, difluoromethyl ethers, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield pyridine derivatives with different functional groups, while radical reactions may produce fluorinated intermediates .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Fluorinated Compounds :

- Reactivity Studies :

Biology

- Biological Activity :

- Anti-inflammatory Agents :

Industry

- Agrochemicals :

- Pharmaceuticals :

Case Study 1: Synthesis of Agrochemical Derivatives

A study demonstrated the successful use of this compound in synthesizing derivatives of Imidacloprid and Thiacloprid. These derivatives exhibited enhanced insecticidal activity against pests such as Myzus persicae (green peach aphid) compared to their parent compounds .

| Compound | Yield (%) | Activity (g a.i. ha^-1) |

|---|---|---|

| Imidacloprid | 0.16 | 0.16 |

| 15 (Derivative) | 74 | 100 |

| 16 (Derivative) | 72 | 500 |

Case Study 2: Biological Evaluation

In another study focusing on anti-inflammatory properties, a series of compounds derived from this pyridine were synthesized and tested for their COX-2 inhibitory activity. The results indicated that several derivatives exhibited significant anti-inflammatory effects, reinforcing the compound's potential in medicinal applications .

Mecanismo De Acción

The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorinated groups enhances its ability to form stable interactions with biological molecules, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications.

Trifluoromethyl ketones: Compounds with trifluoromethyl groups that are valuable in synthetic chemistry.

Uniqueness

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both difluoromethoxy and trifluoromethyl groups, enhances its reactivity and stability, making it a potential candidate for diverse biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F5N O. The presence of fluorine atoms significantly alters the electronic properties of the compound compared to non-fluorinated analogs, enhancing its lipophilicity and binding affinity to biological targets .

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily influenced by its structural features. The fluorinated groups can enhance interactions with proteins and enzymes, potentially affecting their activity. This interaction is crucial for its applications in drug development.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Enhanced binding to specific proteins due to the presence of fluorine atoms.

- Cellular Processes : Alterations in cellular signaling pathways that may lead to therapeutic effects.

1. Anti-inflammatory Activity

A study explored the anti-inflammatory properties of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 enzyme activity, with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of trifluoromethylpyridine, including our compound of interest, were evaluated against various bacterial strains. Results indicated that the compound exhibited notable activity against Xanthomonas oryzae at concentrations of 50 mg/L, suggesting its potential use in agricultural applications .

| Compound | Activity (%) at 50 mg/L | Target |

|---|---|---|

| This compound | 32% | Xanthomonas oryzae |

| Control (BT) | 38% | Xanthomonas oryzae |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyridine ring can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of the compound against various biological targets .

Propiedades

IUPAC Name |

2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-5-2-1-4(3-13-5)7(10,11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNNCWNERPLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744608 | |

| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-65-0 | |

| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.